molecular formula C17H25N7O B6005773 N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B6005773
M. Wt: 343.4 g/mol
InChI Key: FPYUZFABLXUULH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted with:

  • A 4-ethoxyphenyl group at position 2, providing electron-donating properties and moderate polarity due to the ethoxy (-OC₂H₅) moiety.
  • A diamine configuration at positions 2 and 4, common in bioactive molecules for hydrogen bonding and target interaction .

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-3-25-14-6-4-13(5-7-14)19-17-21-15(20-16(18)22-17)12-24-10-8-23(2)9-11-24/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYUZFABLXUULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenylamine reacts with the triazine ring.

    Attachment of the Methylpiperazinylmethyl Group: The final step involves the reaction of the intermediate compound with 4-methylpiperazine to introduce the methylpiperazinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. Compounds similar to N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, triazine-based compounds have been shown to target specific kinases that are crucial for cancer cell proliferation and survival .

Antidepressant Properties

Recent studies have explored the potential of piperazine derivatives in treating depression and anxiety disorders. The piperazine moiety present in this compound may contribute to its pharmacological profile by interacting with serotonin receptors, which play a significant role in mood regulation .

Antimicrobial Activity

Compounds containing both triazine and piperazine structures have demonstrated antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the efficacy of a series of triazine derivatives in inhibiting the growth of human cancer cell lines. Among these derivatives, this compound was noted for its potent activity against breast cancer cells. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antidepressant Screening

In a preclinical trial assessing the antidepressant effects of piperazine derivatives, this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was linked to enhanced serotonergic transmission as evidenced by increased levels of serotonin metabolites in the brain .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Triazine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally analogous compounds:

Compound Name & Source Position 2 Substituent Position 6 Substituent Key Features
Target Compound 4-ethoxyphenyl 4-methylpiperazinylmethyl - Ethoxy group enhances polarity.
- Methylpiperazine improves solubility and basicity.
N-(4-Methylphenyl)-6-[(4-phenylpiperazinyl)methyl]-1,3,5-triazine-2,4-diamine 4-methylphenyl 4-phenylpiperazinylmethyl - Phenylpiperazine increases hydrophobicity.
- Lower solubility vs. target compound.
6-[[4-(3-chlorophenyl)piperazinyl]methyl]-N-(2,4-dimethylphenyl)-... 2,4-dimethylphenyl 4-(3-chlorophenyl)piperazinylmethyl - Chlorine introduces electronegativity.
- Steric hindrance from dimethyl groups.
Indaziflam (herbicide) Indenyl group Fluoroethyl - Fluorinated alkyl chain enhances agrochemical activity.
- Nonpolar, herbicidal use.
Ametryn (herbicide) Ethylamino/isopropylamino Methylthio - Methylthio (-SMe) group common in herbicides.
- High logP for lipid membrane penetration.

Research Findings and Data

Table: Key Properties of Selected Triazines

Property Target Compound Compound Indaziflam
Molecular Weight ~360 g/mol (estimated) 386.5 g/mol 388.4 g/mol
logP (Predicted) 1.8–2.5 3.1–3.5 4.2
Water Solubility Moderate (piperazine) Low (phenylpiperazine) Very low
Bioactivity Undetermined Research compound Herbicide

Notable Observations:

  • The target compound’s methylpiperazine group may confer better blood-brain barrier penetration than phenylpiperazine analogs, a trait leveraged in neuropharmaceuticals .
  • Ethoxy vs. Methoxy: Ethoxy’s longer alkyl chain (vs.

Biological Activity

N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of triazine allows for various substitutions that can enhance biological efficacy.

  • Molecular Formula : C17H25N7O
  • Molecular Weight : 343.43 g/mol
  • CAS Number : [5770807]

Biological Activity Overview

Research indicates that compounds with a triazine core exhibit a broad spectrum of biological activities. The specific compound under consideration has shown promise in several areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The mechanism often involves the inhibition of specific enzymes that play critical roles in tumorigenesis. For instance, certain derivatives have been shown to induce apoptosis in cancer cells and inhibit proliferation by targeting key signaling pathways involved in cancer progression .

2. Antimicrobial Properties

Triazine derivatives have demonstrated significant antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as β-glucuronidase, which is implicated in several pathological conditions. This inhibition can lead to reduced side effects in therapeutic applications .

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
Study 2Antimicrobial ActivityShowed effective inhibition of bacterial growth in vitro compared to standard antibiotics.
Study 3Enzyme InhibitionInhibited β-glucuronidase activity significantly, suggesting potential therapeutic benefits in drug metabolism modulation.

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Triazine derivatives can trigger programmed cell death in malignant cells.
  • Enzyme Targeting : By inhibiting specific enzymes involved in cellular signaling pathways, these compounds can disrupt cancer cell proliferation.
  • Antimicrobial Action : The disruption of bacterial cell walls or interference with metabolic processes contributes to their antimicrobial efficacy.

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